3-Methyl-6-nitrocoumarin CAS number and properties
3-Methyl-6-nitrocoumarin CAS number and properties
An In-Depth Technical Guide to 3-Methyl-6-nitrocoumarin for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-methyl-6-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic compounds.[1] Their bicyclic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a privileged scaffold in medicinal chemistry.[2] This is due to its ability to interact with a wide range of enzymes and receptors, leading to a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
The introduction of a nitro group and a methyl group to the coumarin core, as in 3-methyl-6-nitrocoumarin, can significantly modulate its physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and its potential to engage in specific biological interactions. The methyl group can affect its lipophilicity and steric interactions with target biomolecules. This makes 3-methyl-6-nitrocoumarin a valuable intermediate for the synthesis of more complex and potent drug candidates.[4][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 3-methyl-6-nitrocoumarin is essential for its handling, characterization, and application in research.
CAS Number and Molecular Identity
There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for 3-methyl-6-nitrocoumarin. Two CAS numbers are frequently associated with this compound: 103030-08-6 and 95532-74-4 .[7] Both numbers are linked to the same molecular formula and molecular weight. CAS Registry Numbers are intended to be unique identifiers for chemical substances.[8] This discrepancy may have arisen from separate registrations of the same compound. For the purpose of this guide, we will refer to both, though it is advisable to verify the CAS number with the specific supplier.
Core Properties
The key chemical and physical properties of 3-methyl-6-nitrocoumarin are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₄ | [7] |
| Molecular Weight | 205.17 g/mol | |
| Melting Point | 147-148 °C | [7] |
| Appearance | Expected to be a pale yellow or yellow solid | [9] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like DMSO and DMF. | [10] |
Synthesis of 3-Methyl-6-nitrocoumarin
The most common method for the synthesis of nitrocoumarins is the electrophilic nitration of the corresponding coumarin precursor.[3][5] The following is a representative protocol for the synthesis of 3-methyl-6-nitrocoumarin from 3-methylcoumarin. The regioselectivity of the nitration (i.e., the position of the nitro group) is highly dependent on the reaction conditions, especially temperature.[3][5]
Synthesis Workflow
Caption: Synthesis workflow for 3-methyl-6-nitrocoumarin via electrophilic nitration.
Detailed Experimental Protocol
Objective: To synthesize 3-methyl-6-nitrocoumarin via the nitration of 3-methylcoumarin.
Materials:
-
3-methylcoumarin
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
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Dropping funnel
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Buchner funnel and filter paper
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a cooled (in an ice bath) volume of concentrated sulfuric acid with constant stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE). The resulting mixture is the nitrating agent.
-
Dissolution of the Starting Material: In a round-bottom flask, dissolve 3-methylcoumarin in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylcoumarin while maintaining the temperature below 10 °C. The slow addition and temperature control are crucial for preventing the formation of dinitro and other side products.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-methyl-6-nitrocoumarin.
Causality behind Experimental Choices:
-
Use of Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and improve the regioselectivity towards the formation of the 6-nitro isomer. Higher temperatures can lead to the formation of other isomers and dinitrated products.[3][5]
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the predicted chemical shifts for the protons and carbons of 3-methyl-6-nitrocoumarin in a solvent like DMSO-d₆.
| Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| C2 | - | ~160 |
| C3 | - | ~125 |
| C4 | ~8.0 (s) | ~145 |
| C4a | - | ~118 |
| C5 | ~7.5 (d) | ~120 |
| C6 | - | ~145 |
| C7 | ~8.3 (dd) | ~125 |
| C8 | ~7.8 (d) | ~118 |
| C8a | - | ~154 |
| 3-CH₃ | ~2.2 (s) | ~18 |
Interpretation:
-
¹H NMR: The proton at C4 is expected to appear as a singlet due to the adjacent methyl group. The aromatic protons on the benzene ring will show characteristic doublet (d) and doublet of doublets (dd) splitting patterns due to ortho and meta coupling. The methyl protons at C3 will appear as a singlet in the upfield region.
-
¹³C NMR: The carbonyl carbon (C2) will be the most downfield signal. The carbons bearing the nitro group (C6) and the oxygen atom (C8a) will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 205, corresponding to the molecular weight of the compound.[14]
Applications in Research and Drug Development
Coumarin derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[2][15] 3-Methyl-6-nitrocoumarin, in particular, can be considered both as a potential bioactive agent itself and as a key intermediate for the synthesis of other derivatives.
Potential Biological Activities
-
Antimicrobial Activity: Nitro-substituted coumarins have been shown to possess significant antibacterial and antifungal properties.[3][5] Studies on similar 3-aryl-6-nitrocoumarins have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.[6][9] The presence of the nitro group is often crucial for this activity.
-
Anticancer Activity: Many coumarin derivatives have been investigated for their potential as anticancer agents.[3][5] The nitro group can be bioreduced in hypoxic tumor cells to generate cytotoxic species, a strategy used in the design of some anticancer drugs.
-
Antioxidant Activity: Some nitrocoumarin derivatives have shown promising antioxidant activity in various assays.[3][5]
Role as a Synthetic Intermediate
The nitro group at the C6 position can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functional groups and build more complex molecular architectures.[3][16] This makes 3-methyl-6-nitrocoumarin a versatile building block in the synthesis of novel compounds for drug discovery programs.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features of 3-methyl-6-nitrocoumarin influencing its biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling 3-methyl-6-nitrocoumarin. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines are based on data for similar nitrocoumarin derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: Similar compounds are classified as having acute oral toxicity. Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
3-Methyl-6-nitrocoumarin is a valuable compound for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established nitration protocols, and its structure can be readily characterized by standard spectroscopic methods. The presence of the nitro and methyl groups on the privileged coumarin scaffold imparts the potential for interesting biological activities and makes it a versatile intermediate for the synthesis of novel drug candidates. Further research into the biological properties of this compound and its derivatives is warranted.
References
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- Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.
- Dekić, B., et al. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
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